SB 239063 is identified by the Chemical Abstracts Service number 193551-21-2. It is primarily recognized for its ability to inhibit p38 mitogen-activated protein kinase, a crucial enzyme involved in inflammatory responses and stress signaling pathways. The compound exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of approximately 44 nanomolar for p38 alpha isoform and over 220-fold selectivity against other kinases .
Based on the structural features of the molecule, some potential research areas for SB-239063 can be hypothesized:
As a small molecule inhibitor, SB 239063 interacts specifically with the ATP-binding site of the p38 MAP kinase. The inhibition mechanism involves the formation of a stable complex between the compound and the kinase, preventing ATP from binding and thereby inhibiting downstream signaling pathways involved in inflammation and cell stress responses. The detailed chemical structure allows for effective binding, which is crucial for its inhibitory function .
SB 239063 has demonstrated significant biological activity in various experimental models:
The synthesis of SB 239063 involves multi-step organic synthesis techniques. While specific proprietary methods are often not disclosed in detail, general approaches typically include:
Due to its complexity, synthesis often requires advanced laboratory techniques and equipment.
SB 239063 has several notable applications:
Interaction studies involving SB 239063 focus on its effects on various cellular pathways:
Several compounds share structural or functional similarities with SB 239063, particularly other p38 MAPK inhibitors. Here’s a comparison highlighting their uniqueness:
Compound Name | Selectivity | IC50 (p38α) | Notable Features |
---|---|---|---|
SB 203580 | Moderate | ~50 nM | Earlier generation p38 MAPK inhibitor |
BIRB 796 | High | ~40 nM | Also inhibits other MAPKs |
VX-745 | Moderate | ~100 nM | Investigated for rheumatoid arthritis |
Uniqueness of SB 239063:
SB 239063 is a synthetic small-molecule compound with the systematic IUPAC name (1r,4r)-4-(4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)-1H-imidazol-1-yl)cyclohexanol. Its molecular formula is C₂₀H₂₁FN₄O₂, with a molecular weight of 368.4 g/mol. The compound features:
The stereochemistry of the cyclohexanol ring (trans configuration) is critical for its binding affinity to p38 MAPK.
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₁FN₄O₂ |
Molecular Weight | 368.4 g/mol |
CAS Registry Number | 193551-21-2 |
Solubility | 10 mM in dimethyl sulfoxide |
Purity | ≥98% (HPLC) |
Selectivity (p38α IC₅₀) | 44 nM |
SB 239063 is interchangeably referred to as SB-239063, SB239063, and trans-4-[4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl]cyclohexanol. It belongs to the class of imidazole derivatives and is further categorized as a cyclohexanol, pyrimidine, and aromatic ether.
The selectivity profile of SB 239063 represents a substantial improvement over first-generation p38 inhibitors, exhibiting greater than 220-fold selectivity over extracellular signal-regulated kinase, c-Jun N-terminal kinase 1, and other kinases [3] [14]. This enhanced selectivity translates to approximately 3-fold greater specificity compared to SB 203580, the prototypical first-generation p38 inhibitor [3] [15].
Isoform-specific inhibition patterns reveal critical differences in SB 239063 activity across the p38 mitogen-activated protein kinase family. While the compound potently inhibits p38α and p38β isoforms, it demonstrates no significant activity against p38γ and p38δ isoforms at concentrations up to 100 micromolar [7]. This selectivity pattern is particularly important given that p38γ and p38δ isoforms have distinct tissue distributions and functional roles, with p38γ being predominantly expressed in skeletal muscle and p38δ in endocrine tissues [16] [17].
The kinase inhibition spectrum extends beyond the p38 family, with comprehensive profiling demonstrating minimal off-target effects. Studies using panels of protein kinases have confirmed that SB 239063 maintains exceptional selectivity, with inhibition constants for non-target kinases exceeding 10 micromolar [3]. This selectivity is crucial for minimizing unwanted side effects and ensuring that observed biological activities are specifically attributable to p38 inhibition.
Structure-activity relationships underlying this selectivity involve specific molecular interactions with the p38α active site. The 4-fluorophenyl group of SB 239063 occupies a hydrophobic pocket unique to p38α and p38β, while the 2-methoxypyrimidin-4-yl substituent provides additional specificity through hydrogen bonding interactions with conserved residues [1] [3]. The trans-4-hydroxycyclohexyl group contributes to both binding affinity and selectivity by forming favorable contacts with the kinase hinge region [3].
Comparative selectivity analysis with related compounds demonstrates the superior profile of SB 239063. While SB 203580 shows broader kinase inhibition, SB 239063 achieves its enhanced selectivity through optimized chemical structure that provides better shape complementarity with the p38α active site [15] [18]. This improved selectivity translates to reduced potential for off-target effects and enhanced therapeutic index in preclinical studies [2] [13].
SB 239063 binding mechanism involves specific targeting of the p38α adenosine triphosphate-binding pocket, which is formed by structural elements from both the N-terminal and C-terminal lobes of the kinase [19] [11]. The compound binds in the same location as adenosine triphosphate, effectively competing for occupancy of this critical catalytic site [4] [5].
Molecular docking studies have revealed detailed insights into the binding mode of SB 239063. The compound forms a key hydrogen bond between its pyrimidinyl nitrogen and the backbone amide nitrogen of methionine-109, mimicking the interaction pattern observed with the N1 nitrogen of adenosine triphosphate [4]. This critical interaction anchors the inhibitor in the correct orientation for optimal binding affinity and selectivity.
Hydrophobic interactions play a crucial role in stabilizing the SB 239063-p38α complex. The 4-fluorophenyl moiety of the inhibitor occupies a hydrophobic pocket formed by residues including leucine-167, alanine-157, and isoleucine-84 [4]. These interactions contribute significantly to the binding affinity and help explain the selectivity profile observed against other kinases that lack this specific hydrophobic environment.
Docking groove structural characteristics of p38α provide multiple contact points for SB 239063 binding. The common docking domain and ED site form a groove that serves as a recognition surface for various p38-interacting molecules [20] [21]. While SB 239063 does not directly target this docking groove, its binding to the adenosine triphosphate site can allosterically influence the conformation of this regulatory region [10].
Conformational changes induced by SB 239063 binding stabilize p38α in an inactive conformation. The compound binding prevents the conformational rearrangements necessary for kinase activation, particularly the closure of the N-terminal and C-terminal lobes that is required for efficient catalysis [11]. This conformational stabilization contributes to the compound's efficacy as an inhibitor.
Crystal structure analysis of p38α in complex with related pyridinyl-imidazole inhibitors provides insights applicable to SB 239063 binding [22] [4]. The unphosphorylated p38α structure shows the adenosine triphosphate-binding site in a configuration that accommodates small molecule inhibitors, with the activation loop positioned away from the active site [23] [24].
Binding kinetics studies using surface plasmon resonance have characterized the association and dissociation rates of p38 inhibitors similar to SB 239063 [25]. These studies indicate association rates of approximately 8 × 10^5 M^-1 s^-1 and dissociation constants in the nanomolar range, consistent with the high affinity binding observed for SB 239063 [25].
SB 239063 versus SB 203580 comparison reveals significant improvements in multiple pharmacological parameters. While both compounds target p38α with similar potency (SB 239063 IC50 = 44 nanomolar vs SB 203580 IC50 = 50-100 nanomolar), SB 239063 demonstrates superior selectivity and improved in vivo activity [2] [15] [18].
Enhanced selectivity profile represents the most significant advancement of SB 239063 over SB 203580. The second-generation inhibitor shows approximately 3-fold better selectivity against off-target kinases, with greater than 220-fold selectivity over extracellular signal-regulated kinase and c-Jun N-terminal kinase 1 compared to approximately 100-fold selectivity for SB 203580 [3] [15]. This improved selectivity reduces the potential for mechanism-unrelated side effects.
In vivo efficacy improvements are particularly notable for SB 239063. The compound demonstrates 3- to 10-fold enhanced in vivo activity compared to first-generation inhibitors [2]. In lipopolysaccharide-induced tumor necrosis factor alpha production models, SB 239063 achieves an IC50 of 2.6 mg/kg compared to 15-25 mg/kg for SB 203580 [2] [18]. This enhanced potency allows for lower dosing and potentially reduced toxicity.
Pharmacokinetic profiles show both similarities and differences between the compounds. SB 239063 exhibits low to moderate clearance and good bioavailability in rat models, similar to SB 203580 [26]. However, SB 239063 demonstrates superior brain penetration, with significant and dose-proportional brain uptake during intravenous infusion studies [2]. This enhanced central nervous system penetration is particularly valuable for neuroprotective applications.
Cellular activity enhancement is evident in multiple experimental systems. SB 239063 shows 3-fold increased cellular activity compared to first-generation inhibitors, translating to improved efficacy in cell-based assays measuring cytokine inhibition and anti-inflammatory effects [2]. This enhanced cellular activity correlates with the improved in vivo performance observed in disease models.
Comparative neuroprotective efficacy has been extensively studied in stroke models. SB 239063 reduces infarct volume by 41-48% in moderate stroke models and maintains efficacy even in severe stroke conditions, where it achieves 27% reduction in infarct size [2]. These results represent significant improvements over earlier p38 inhibitors and demonstrate the therapeutic potential of enhanced selectivity.
Structural modifications responsible for improved properties include the trans-4-hydroxycyclohexyl group in SB 239063, which replaces the 4-methylsulfinylphenyl group found in SB 203580 [3] [18]. This modification contributes to enhanced selectivity and improved pharmacokinetic properties while maintaining potent p38α inhibition.